molecular formula C12H13Cl2N3OS B2431280 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide CAS No. 1203411-70-4

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

Cat. No.: B2431280
CAS No.: 1203411-70-4
M. Wt: 318.22
InChI Key: PFUKYPUIVNFBMN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination of Thiophene: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated thiophene is then coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene-3-carboxamide: Lacks the pyrazole moiety.

    N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide: Lacks the chlorine substitutions on the thiophene ring.

Uniqueness

The presence of both chlorine atoms on the thiophene ring and the pyrazole moiety makes 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide unique

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3OS/c1-6(2)17-10(4-7(3)16-17)15-12(18)8-5-9(13)19-11(8)14/h4-6H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUKYPUIVNFBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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